tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl groups followed by the formation of the piperazine ring through cyclization reactions. The tert-butyl group is often introduced via tert-butyl carbamate, which is used in palladium-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications and shares the tert-butyl group.
Pinacol boronic esters: Utilized in organic synthesis and share some functional group similarities.
Uniqueness
Tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
889939-07-5 |
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Molecular Formula |
C16H22N2O5 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-(4-hydroxyphenyl)-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)17-8-12(10-19)18(14(21)9-17)11-4-6-13(20)7-5-11/h4-7,12,19-20H,8-10H2,1-3H3 |
InChI Key |
UVZIKROBVWNMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N(C(=O)C1)C2=CC=C(C=C2)O)CO |
Origin of Product |
United States |
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